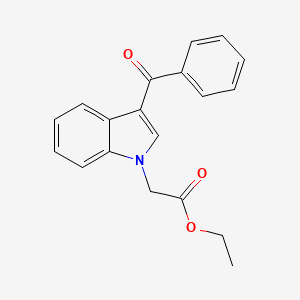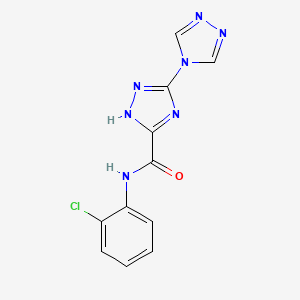
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide, also known as TCB-2, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized by Thomas McLean in 1994 as a potential therapeutic agent for the treatment of various neurological disorders. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In recent years, TCB-2 has gained attention as a research tool in the field of neuroscience, particularly in the study of the serotonergic system.
Mechanism of Action
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release. 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been shown to induce hallucinogenic effects in animal models and humans, which is thought to be mediated by its agonist activity at the 5-HT2A receptor.
Biochemical and Physiological Effects:
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has been shown to increase the release of serotonin and dopamine in the prefrontal cortex and striatum, respectively, which are brain regions involved in reward processing and motivation. 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has also been shown to enhance synaptic plasticity in the hippocampus, which is a brain region involved in learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide as a research tool is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to selectively activate this receptor and study its effects on neuronal activity and behavior. However, one limitation of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide is its relatively short half-life, which requires frequent dosing in animal models. Additionally, 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been shown to induce hallucinogenic effects in humans, which may limit its use in certain research settings.
Future Directions
There are several potential future directions for research on 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide. One area of interest is the role of the serotonergic system in the pathophysiology of psychiatric disorders such as schizophrenia and depression. 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been shown to induce psychotic-like effects in humans, which may provide insights into the underlying mechanisms of these disorders. Another area of interest is the development of novel therapeutic agents that target the serotonergic system for the treatment of neurological and psychiatric disorders. 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide may serve as a useful starting point for the development of such agents. Finally, further research is needed to elucidate the long-term effects of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide on neuronal function and behavior, particularly with respect to its potential to induce hallucinogenic effects.
Synthesis Methods
The synthesis of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide involves a multi-step process starting from 4-acetylphenylhydrazine and cyclohexyl isothiocyanate. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the piperazine ring. The final product is obtained after purification by column chromatography and recrystallization. The yield of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide is typically in the range of 30-40%.
Scientific Research Applications
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been used extensively as a research tool to investigate the role of the serotonergic system in various physiological and pathological processes. It has been shown to modulate the activity of the prefrontal cortex, hippocampus, and striatum, which are brain regions involved in cognition, memory, and reward processing. 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has also been used to study the pathophysiology of psychiatric disorders such as schizophrenia and depression, as well as the mechanisms of action of psychoactive drugs such as LSD and psilocybin.
properties
IUPAC Name |
4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-15(23)16-7-9-18(10-8-16)21-11-13-22(14-12-21)19(24)20-17-5-3-2-4-6-17/h7-10,17H,2-6,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLLRVSPQFZUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)

![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5756500.png)


![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)